molecular formula C9H6ClFO B077822 4-Fluorocinnamoyl chloride CAS No. 13565-08-7

4-Fluorocinnamoyl chloride

Cat. No. B077822
CAS RN: 13565-08-7
M. Wt: 184.59 g/mol
InChI Key: GLBIKPKWQDIQCJ-ZZXKWVIFSA-N
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Description

Synthesis Analysis

The synthesis of derivatives such as α-fluorochalcones can be efficiently achieved through palladium-catalyzed cross-coupling reactions of α-fluorocinnamoyl chlorides with arylboronic acids. This method provides a pathway to fluorinated analogs of chalcones, compounds with significance in medicinal chemistry (Eddarir, Kajjout, & Rolando, 2013).

Molecular Structure Analysis

The molecular structure of 4-fluorocinnamoyl chloride and its derivatives is characterized by the presence of a fluorine atom, which significantly influences their chemical behavior. Fluorine's high electronegativity and small size allow it to modulate the electronic properties of the aromatic ring, impacting the reactivity and stability of these compounds.

Chemical Reactions and Properties

4-Fluorocinnamoyl chloride undergoes various chemical reactions, including cyclocondensation to form quinazolinones, indicating its versatility as a synthetic intermediate. The presence of the fluorine atom can alter the course of these reactions, often leading to the formation of products with unique structural and electronic properties (Deetz et al., 2001).

Scientific Research Applications

  • Bioconjugation and Therapeutic Applications : 4-Fluorocinnamoyl chloride is effective in activating hydroxyl groups of polymeric carriers, such as functionalized polystyrene microspheres and Sepharose beads, for the covalent attachment of biologicals like enzymes and antibodies. This activation is beneficial for bioselective separation in therapeutic contexts, including lymphocyte and tumor cell separation from blood and bone marrow (Chang et al., 1992).

  • Synthesis of 4(3H)-Quinazolinones : In organic synthesis, 2-Fluoro substituted benzoyl chlorides, including 4-Fluorocinnamoyl chloride, are used in cyclocondensation reactions with 2-amino-N-heterocycles to form biologically active compounds like 4(3H)-quinazolinones. These compounds exhibit moderate activity against tumor cell lines, indicating their potential in drug development (Deetz et al., 2001).

  • Synthesis of α-Fluorochalcones : The Suzuki–Miyaura palladium-catalyzed cross-coupling reaction uses α-fluorocinnamoyl chlorides to synthesize α-fluorochalcones. This approach is useful for creating fluorinated analogs of functionalized natural chalcones, which have various applications in organic and medicinal chemistry (Eddarir et al., 2013).

  • Biodegradation Studies : Research involving Arthrobacter sp. and Ralstonia sp. demonstrated the complete biodegradation of 4-fluorocinnamic acid (a related compound) with the release of fluoride. Such studies are important in understanding the environmental fate and microbial breakdown of fluorinated compounds (Hasan et al., 2010).

  • Liquid Crystal Alignment : Photoreactive polyimides containing 4-fluorocinnamoyl moieties have been studied for their ability to align liquid crystal molecules, essential in display technologies. These studies explore the influence of UV-irradiation and rubbing processes on alignment behavior (Kim et al., 2000).

  • Fluorophores in Bioimaging : Trisaminocyclopropenium cations, including derivatives involving 4-fluorocinnamoyl, have been explored as small molecule organic fluorophores. They are used in bioimaging, offering high quantum yields and functionality as imaging agents for DNA visualization in cell cultures (Guest et al., 2020).

  • Detection of Hypochlorite Ions : Nitrogen-fluorine co-doped carbon nanodots synthesized using 4-fluorocinnamoyl chloride have been developed as fluorescent probes for detecting hypochlorite ions in environmental samples. This application is significant for monitoring pollutants and ensuring water safety (Nie et al., 2020).

Safety And Hazards

4-Fluorocinnamoyl chloride is classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It has a flash point of >110 °C . Safety precautions include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

Future Directions

While specific future directions for 4-Fluorocinnamoyl chloride are not mentioned in the available resources, it’s worth noting that advancements in IP-based fabrication processes are a current research direction .

properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBIKPKWQDIQCJ-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorocinnamoyl chloride

CAS RN

13565-08-7
Record name (E)-4-Fluorocinnamoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13565-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13565-08-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
WW Lee, JY Hwang, MK Choi, DH Suh, DS Seo - Ferroelectrics, 2006 - Taylor & Francis
… Synthesis of 4-Fluorocinnamoyl chloride … Unreacted thionyl chloride was evaporated out, the residual product was recrystallized from benzene to obtain pure 4-fluorocinnamoyl chloride. …
Number of citations: 3 www.tandfonline.com
EJ Chávez-Estrada, CM Cerda-García-Rojas… - Journal of Molecular …, 2020 - Elsevier
… cinnamic acid in the presence of 4-dimethylaminopyridine and N,N-dicyclohexylcarbodiimide to yield rastevione cinnamate (7), while treatment of 3 with of 4-fluorocinnamoyl chloride in …
Number of citations: 4 www.sciencedirect.com
B Sapich, J Stumpe, I Gerus… - Molecular Crystals and …, 2000 - Taylor & Francis
… It is important to distillate the 4-fluorocinnamoyl chloride before the esterfication to the poly(viny1 4-fluorocinnamate). Polyvinylalcohol (Mw 72 000) from Fluka was used. All the other …
Number of citations: 19 www.tandfonline.com
V Hariprasad, TT Talele… - Pharmacy and …, 1998 - Wiley Online Library
… Compound 4c was prepared according to the general procedure using 4-hydroxycoumarin (1.62 g, 0.01 mol), 4-fluorocinnamoyl chloride (2.77 g, 0 .O 15 mol), pyridine (1 0 mL) and …
Number of citations: 32 onlinelibrary.wiley.com
O Yaroshchuk, T Sergan, J Kelly… - Japanese journal of …, 2002 - iopscience.iop.org
… Poly(vinyl E-4-fluorocinnamate) was readily prepared from 4fluorocinnamoyl chloride obtained by heating of 4-fluorocinnamic acid in excess of thionyl chloride. The 4fluorocinnamic …
Number of citations: 22 iopscience.iop.org
GV Mokrov, VE Birukova, TY Vorobieva… - … (United Arab Emirates …, 2023 - researchgate.net
Background: Epilepsy continues to be a significant global health problem and the search for new drugs for its treatment remains an urgent task. 5-HT2 and GABAA-receptors are among …
Number of citations: 3 www.researchgate.net
JY Hwang, DS Seo, JY Kim… - Japanese journal of …, 2003 - iopscience.iop.org
The photoalignment material poly [4-fluorocinnamate (phenylmaleimide)](PFCPMI), was synthesized and the nematic liquid crystal (NLC) alignment effects on the photopolymer surface …
Number of citations: 10 iopscience.iop.org
J Krüll, SK Fehler, L Hofmann, N Nebel… - …, 2020 - Wiley Online Library
Targeted structural modifications have led to a novel type of buprenorphine‐derived opioid receptor ligand displaying an improved selectivity profile for the μ‐OR subtype. On this basis, …
DAM Rudzinski - 2013 - opencommons.uconn.edu
Organofluorine compounds exhibit biological activity and have advantageous properties for drug design. Natural occurring fluorinated molecules are rare, demanding new synthetic …
Number of citations: 5 opencommons.uconn.edu
Z Leitis, V Lūsis - Tetrahedron: Asymmetry, 2016 - Elsevier
Cinnamides containing oxazolidin-2-one type auxiliaries have been prepared. A novel pathway to chiral 4-aryl-6-methyl-3,4-dihydrocoumrines via the asymmetric conjugate addition of …
Number of citations: 10 www.sciencedirect.com

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